molecular formula C6H8BrN3O B2777539 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine CAS No. 1782346-41-1

3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Número de catálogo: B2777539
Número CAS: 1782346-41-1
Peso molecular: 218.054
Clave InChI: WLNSMVZKTJRJBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (CAS Number: 1782346-41-1) is a brominated heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry research. This compound features a fused triazolo-oxazepine ring system, with a molecular formula of C 6 H 8 BrN 3 O and a molecular weight of 218.05 . The presence of the bromine atom makes this molecule a valuable substrate for further chemical functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries for biological screening. While the specific biological profile of this exact compound is not detailed in the available literature, the 1,2,4-triazole moiety is a privileged structure in drug discovery, known to be incorporated into molecules with a range of central nervous system (CNS) activities . Recent scientific developments have highlighted the significant potential of triazole-containing compounds in the research and development of anticonvulsant agents . Furthermore, structural analogs based on the 1,2,4-triazole scaffold have been investigated as novel non-imidazole histamine H 3 receptor antagonists, which represent a promising therapeutic approach for neurological conditions . This product is intended for research purposes as a chemical reference standard or for use in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

3-bromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-6-9-8-5-1-3-11-4-2-10(5)6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNSMVZKTJRJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a triazole derivative with a bromo-substituted oxazepine precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the triazole ring serves as a key site for nucleophilic substitution. This reactivity is leveraged to introduce amines, thiols, or oxygen-based nucleophiles:

Reagents and Conditions :

  • Amines : Reactions with primary or secondary amines proceed in acetonitrile (CH₃CN) using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts at room temperature .

  • Thiols/Thiophenols : Substitution occurs under similar conditions, often requiring extended reaction times.

Example :

ReagentConditionsProductYield
PiperidineK₂CO₃, KI, CH₃CN, rt, 12h3-(Piperidin-1-yl)-triazolo-oxazepine75–85%

This method has been applied to synthesize derivatives with enhanced biological activity, such as H₃ receptor antagonists .

Suzuki-Miyaura Cross-Coupling

The bromo group participates in palladium-catalyzed Suzuki reactions with aryl boronic acids, enabling the introduction of aromatic moieties:

Procedure :

  • React 3-bromo-triazolo-oxazepine with aryl boronic acid (1.5 eq) in toluene/ethanol (5:1).

  • Add saturated NaHCO₃ and Pd(dppf)Cl₂ (10 mol%).

  • Heat at 90°C under nitrogen for 12 hours.

Example :

Boronic AcidProductYield
2,3-Dihydrobenzo[b] dioxin-6-yl3-(Dihydrodioxinyl)-triazolo-oxazepine68%

This reaction retains the oxazepine ring while introducing sterically demanding aryl groups .

Functionalization via Triflate Intermediates

While direct evidence for triflate formation is limited in the provided sources, analogous compounds demonstrate bromine-to-triflate conversion using triflic anhydride (Tf₂O) . Subsequent reactions (e.g., Suzuki coupling, Stille reactions) could further diversify the substituents.

Comparative Reactivity with Analogues

The oxazepine ring’s oxygen atom influences electronic effects, slightly reducing the bromine’s electrophilicity compared to non-oxygenated triazoloazepines. Key differences include:

FeatureTriazolo-oxazepineTriazolo-azepine
Bromine reactivity Moderate (electron-withdrawing O)High
Suzuki coupling Requires Pd(dppf)Cl₂Compatible with Pd(PPh₃)₄

Limitations and Challenges

  • Steric hindrance : Bulky substituents on the oxazepine ring reduce substitution efficiency.

  • Ring stability : Strong bases or prolonged heating may induce oxazepine ring-opening, necessitating optimized conditions .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant effects of compounds containing the triazole moiety. For instance, research focusing on nonimidazole histamine H3 receptor antagonists has demonstrated that incorporating a triazole structure can enhance anticonvulsant activity. The synthesis of such compounds often involves derivatives of triazolo[4,3-d][1,4]oxazepine to evaluate their pharmacological profiles against epilepsy models .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study involving the synthesis of triazoles-benzoxazepine hybrids showed promising results in molecular docking and biological evaluations against various cancer cell lines. These hybrids exhibited significant cytotoxicity and could serve as potential anticancer agents due to their ability to inhibit tumor growth through multiple mechanisms .

Neuropharmacological Studies

The neuropharmacological profile of compounds related to 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine has been explored in various contexts. These compounds are being investigated for their effects on neurotransmitter systems and their potential to modulate neurodegenerative diseases through receptor interactions .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Copper-Catalyzed Reactions : Utilizing copper as a catalyst allows for efficient assembly of polyheterocycles that include triazole derivatives.
  • Ugi Reaction : This multi-component reaction can be optimized to yield diverse products including those containing the oxazepine framework.

These synthetic routes not only provide access to the target compound but also allow for modifications that can enhance biological activity.

Case Study 1: Anticonvulsant Effects Evaluation

A study published in a peer-reviewed journal focused on designing and synthesizing new nonimidazole H3 receptor antagonists that incorporate triazole structures. The evaluation demonstrated significant anticonvulsant effects in animal models when compared to existing treatments .

Case Study 2: Anticancer Activity Assessment

Another research effort involved the synthesis of a library of triazoles-benzoxazepine hybrids. These compounds were subjected to biological evaluation against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that specific derivatives exhibited IC50 values in the micromolar range, suggesting potential for development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparación Con Compuestos Similares

Triazolo-Benzodiazepine Derivatives

Example Compound : 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine ()

  • Key Differences :
    • Ring System : Benzodiazepine (two benzene rings fused with a diazepine) vs. oxazepine (oxygen-containing seven-membered ring).
    • Substituents : Bromine at position 8, methyl at position 1, and phenyl at position 4.
    • Pharmacological Impact : The benzodiazepine core is associated with higher receptor affinity in CNS targets, while the phenyl group may enhance lipophilicity and blood-brain barrier penetration.
  • Molecular Weight: Not explicitly stated but estimated to be higher (~350–400 g/mol) due to the phenyl group.
  • Applications : Classical benzodiazepines are used as anxiolytics, but bromine substitution could modulate selectivity or potency .

Triazolo-Diazepine Derivatives

Example Compound : 3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine Hydrochloride ()

  • Key Differences: Ring System: Diazepine (nitrogen-containing seven-membered ring) vs. oxazepine (oxygen-containing). Substituents: Bromine at position 3, with a hydrochloride salt. The hydrochloride salt improves bioavailability.
  • Molecular Weight : 253.53 g/mol (C₆H₁₀BrClN₄).

Triazolo-Azepine Derivatives

Example Compound : 3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine ()

  • Key Differences: Ring System: Azepine (six-membered nitrogen-containing ring) vs. oxazepine. Substituents: Bromine at position 3.
  • Molecular Weight : 216.08 g/mol (C₇H₁₀BrN₃).
  • Applications : Used as a small-molecule scaffold in drug discovery, with applications in kinase inhibitors or protease modulators .

Alkyl-Substituted Analogs

Example Compound : 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine ()

  • Key Differences :
    • Substituents : Isopropyl group replaces bromine.
    • Physicochemical Properties : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility.
  • Molecular Weight : 180.25 g/mol (C₉H₁₆N₄).
  • Applications : Explored in early-stage drug development for metabolic disorders due to improved bioavailability .

Structural and Functional Comparison Table

Compound Name Core Ring Substituents Molecular Weight (g/mol) Key Properties References
Target Compound Oxazepine 3-Bromo 216.08 High polarity, anticonvulsant potential
8-Bromo-1-methyl-6-phenyl analog Benzodiazepine 8-Bromo, 1-Me, 6-Ph ~350–400 (est.) Enhanced receptor affinity
3-Bromo-diazepine HCl Diazepine 3-Bromo, HCl salt 253.53 Improved bioavailability
3-Bromo-azepine Azepine 3-Bromo 216.08 High reactivity, scaffold utility
3-(Propan-2-yl)-diazepine Diazepine 3-Isopropyl 180.25 Lipophilic, metabolic stability

Research Findings and Implications

  • Anticonvulsant Activity : Triazolo-oxazepine derivatives (e.g., alkoxy-substituted analogs) demonstrate potent anticonvulsant activity in rodent models, with ED₅₀ values < 30 mg/kg . Bromine’s electron-withdrawing nature may enhance GABAergic effects.
  • Synthetic Accessibility : Brominated triazolo-oxazepines are synthesized via cyclocondensation of hydrazines with carbonyl intermediates, with IR (C-Br ~533 cm⁻¹) and NMR (δ ~9.00 ppm for triazole protons) aiding characterization .
  • Commercial Availability : The target compound and its analogs (e.g., CAS 1379357-77-3) are marketed as research chemicals, though some derivatives (e.g., 3-isopropyl analog) are discontinued .

Actividad Biológica

3-Bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a triazole ring with an oxazepine moiety. Its molecular formula is C9H10BrN3O, and it possesses a CAS number of 1782346-41-1. The presence of the bromine atom at the 3-position of the triazole ring contributes significantly to its chemical reactivity and biological profile .

The compound's structure is characterized by:

  • Molecular Formula : C9H10BrN3O
  • Molecular Weight : 218.05 g/mol
  • Structural Features : A bromine substituent and multiple nitrogen atoms within the triazole ring enhance its reactivity and potential interactions with biological targets .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of triazole compounds often exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving caspases (caspase 3/7 and caspase 9) and reactive oxygen species (ROS) generation. This suggests a potential role in triggering programmed cell death in various cancer cell lines .
  • Case Study : In vitro assays demonstrated that certain derivatives had stronger cytotoxic effects than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active derivatives increased apoptotic markers and suppressed anti-apoptotic proteins such as NF-κB while promoting pro-apoptotic factors like p53 and Bax .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial and Antiviral Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains and viruses. This broad spectrum of activity highlights the potential for developing new antimicrobial agents based on this scaffold .

Anti-inflammatory Properties

Research has suggested that triazole derivatives may possess anti-inflammatory effects:

  • Mechanism : The inhibition of pro-inflammatory cytokines and modulation of immune responses are potential mechanisms through which these compounds exert their effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity based on substitution patterns:

Compound NameStructure TypeNotable Features
5H-[1,2,4]triazolo[3-a]oxazepineTriazole-OxazepineLacks bromination; different biological activity profile
7-Bromo-[1,2,4]triazolo[4,3-a]azepineTriazoleBromination at a different position; potential for different interactions
5-Methyl-[1,2,4]triazolo[4,3-d][1,4]oxazepineMethylated Triazole-OxazepineMethyl group alters pharmacokinetics and activity

This table illustrates how variations in chemical structure can lead to significant differences in biological activity profiles. The unique combination of bromination and the specific arrangement of nitrogen atoms in this compound distinguishes it from these analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine, and what are their respective yields and limitations?

  • Methodological Answer : The compound can be synthesized via intramolecular cycloaddition reactions. A metal-free approach using alkyne-azide cycloaddition (CuAAC analog) is reported for similar triazolo-oxazepine systems, achieving moderate yields (40–60%) under mild conditions . For halogenated derivatives like the 3-bromo variant, bromination at the triazole ring may require regioselective brominating agents (e.g., NBS in DMF), with purity confirmed via HPLC (>95%) and structural validation via ¹H/¹³C NMR . Challenges include competing side reactions during cyclization, necessitating precise stoichiometric control.

Q. How is structural confirmation of this compound achieved in synthetic workflows?

  • Methodological Answer : Post-synthesis, structural elucidation combines:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., bromine-induced deshielding at C3), while ¹³C NMR confirms sp²/sp³ hybridization in the fused triazole-oxazepine system .
  • X-ray crystallography : Single-crystal analysis resolves regiochemistry of the bromine substituent and ring conformation, critical for distinguishing positional isomers .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₈BrN₄O) and isotopic patterns for bromine .

Q. What preliminary biological activities have been reported for triazolo-oxazepine derivatives, and how do they inform research on this compound?

  • Methodological Answer : Structurally related triazolo-benzodiazepines exhibit anticonvulsant activity (e.g., inhibition of GABA receptors) and α-glucosidase/α-amylase inhibition for diabetes research . For 3-bromo derivatives, bromine’s electron-withdrawing effects may enhance binding to enzymatic pockets. Initial screening should include:

  • Enzyme inhibition assays : Dose-response curves (IC₅₀) against target enzymes (e.g., α-glucosidase) .
  • Cellular toxicity profiling : MTT assays in HEK-293 or HepG2 cells to establish safe concentration ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 3-bromo-triazolo-oxazepine derivatives?

  • Methodological Answer :

  • Substituent variation : Replace bromine with other halogens (Cl, F) or electron-donating groups (e.g., methyl) to modulate lipophilicity (logP) and target affinity. Compare IC₅₀ values in enzyme assays .
  • Ring modification : Introduce substituents at the oxazepine nitrogen (e.g., alkylation) to enhance metabolic stability. Monitor pharmacokinetics via in vitro microsomal assays (e.g., t₁/₂ in liver microsomes) .
  • Computational docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., α-glucosidase PDB: 2QMJ), guiding rational design .

Q. What strategies resolve low yields in the bromination step of triazolo-oxazepine synthesis?

  • Methodological Answer :

  • Regioselective bromination : Optimize solvent polarity (e.g., DCM vs. DMF) and temperature to favor C3 bromination over competing sites .
  • Catalytic systems : Use Lewis acids (e.g., FeCl₃) to direct bromine to the triazole ring, monitored by TLC and LC-MS .
  • Alternative brominating agents : Compare NBS, Br₂, and HBr/AcOH systems, balancing reactivity and byproduct formation .

Q. How do stereochemical considerations impact the bioactivity of 3-bromo-triazolo-oxazepine derivatives?

  • Methodological Answer :

  • Chiral synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to generate enantiomers. Assess enantiomeric excess (ee) via chiral HPLC .
  • Biological evaluation : Test separated enantiomers in receptor-binding assays (e.g., GABAₐ) to identify stereospecific activity. For example, (R)-enantiomers of similar benzodiazepines show higher affinity .

Q. What analytical techniques are critical for detecting and quantifying degradation products in stability studies?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat, light, and humidity, then analyze via:
  • HPLC-DAD/UV : Track degradation peaks and quantify main product loss .
  • LC-HRMS : Identify degradation products (e.g., dehalogenation or ring-opening) by exact mass and fragmentation patterns .
  • Kinetic modeling : Calculate degradation rate constants (k) under accelerated conditions to predict shelf-life .

Contradictions and Data Gaps

  • Synthetic Yields : reports high yields (>85%) for non-brominated analogs, while brominated systems () show lower yields (22–27%), highlighting halogenation challenges.
  • Bioactivity Data : While related triazolo-diazepines are well-studied ( ), limited direct data exists for the oxazepine variant, necessitating targeted assays.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.